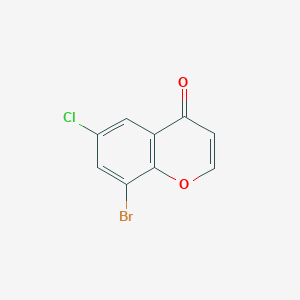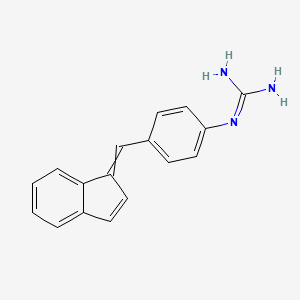
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine is a complex organic compound that features an indene moiety linked to a phenylguanidine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine typically involves the condensation of 1H-indene-1-carbaldehyde with 4-aminobenzylguanidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)amine
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)urea
- 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)thiourea
Uniqueness: 1-(4-((1H-Inden-1-ylidene)methyl)phenyl)guanidine stands out due to its guanidine group, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical research and drug development.
特性
分子式 |
C17H15N3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
2-[4-(inden-1-ylidenemethyl)phenyl]guanidine |
InChI |
InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20) |
InChIキー |
BOGIJBDMOQJRFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


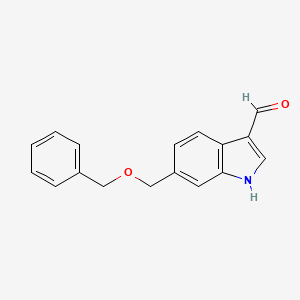
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)



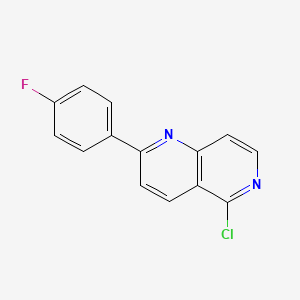
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

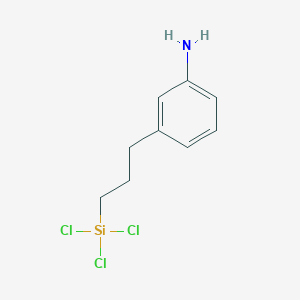
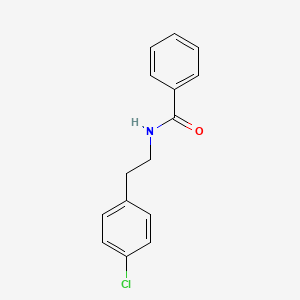
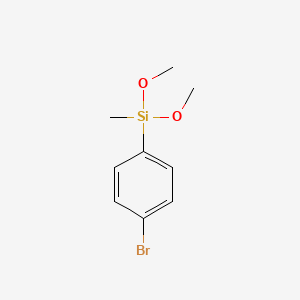
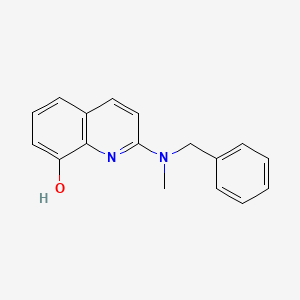
![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)
